Antiproliferative Potency of a Copper(II) Complex Derived from the Target Compound Exceeds that of Cisplatin in HT29 Colon Cancer Cells
The copper(II) complex of the derivative 4-amino-3-aminomethyl-5-methyl-1,2,4-triazole (L1), which is synthesized directly from 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole, demonstrates superior antiproliferative activity against the human colon adenocarcinoma cell line HT29 compared to the clinical standard cisplatin [1]. This direct comparison highlights the therapeutic potential of scaffolds built upon this specific aminomethyltriazole core.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Copper(II) complex [CuCl2(L1)2] (IC50 = 2.0 μM) |
| Comparator Or Baseline | Cisplatin (IC50 = 6.0 μM) |
| Quantified Difference | 3.0-fold lower IC50 (higher potency) |
| Conditions | Human tumor cell line HT29 (colon adenocarcinoma) |
Why This Matters
This data provides a quantitative benchmark for prioritizing this compound as a key intermediate for developing novel anticancer metallodrugs with potentially higher efficacy than established platinum-based therapies.
- [1] Gaccioli, F., et al. (2005). Synthesis, solution equilibria and antiproliferative activity of copper(II) aminomethyltriazole and aminomethylthioxotriazoline complexes. Journal of Inorganic Biochemistry, 99(8), 1573-1584. View Source
